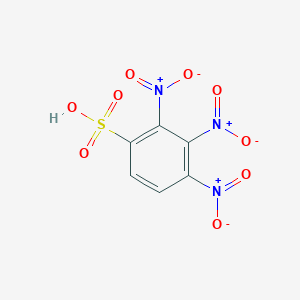

2,3,4-Trinitrobenzene-1-sulfonic acid

Description

Overview of Aromatic Sulfonic Acids in Organic Chemistry

Aromatic sulfonic acids are a class of organic compounds characterized by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. numberanalytics.com Their general structure is represented as Ar-SO₃H, where "Ar" denotes an aryl group. numberanalytics.com These compounds are notable for their strong acidic nature and are typically highly soluble in water due to the polarity of the sulfonic acid group, which can engage in hydrogen bonding. fiveable.me

The synthesis of these acids is primarily achieved through aromatic sulfonation, an electrophilic aromatic substitution reaction where a hydrogen atom on the arene is replaced by the -SO₃H group. wikipedia.org Common sulfonating agents include concentrated or fuming sulfuric acid (oleum). numberanalytics.combritannica.com This reaction is reversible, a characteristic that is useful in synthetic organic chemistry for installing temporary protecting groups to direct other substitutions. wikipedia.org

Aromatic sulfonic acids are significant as intermediates in the synthesis of a wide array of other chemicals. numberanalytics.comnumberanalytics.com They serve as precursors for various products, including pharmaceuticals (such as sulfa drugs), detergents, and water-soluble dyes. numberanalytics.comwikipedia.org

Significance of Nitrated Aromatic Compounds in Contemporary Chemical Research

Nitrated aromatic compounds, which contain one or more nitro groups (-NO₂) bonded to an aromatic ring, constitute a major class of industrial chemicals. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the molecule. nih.gov This feature makes the aromatic ring resistant to oxidative degradation but also deactivates it towards electrophilic substitution, directing incoming groups to the meta position. nih.gov

These compounds are synthesized through nitration, typically using a mixture of nitric acid and sulfuric acid. nih.gov Their applications are diverse, ranging from the production of explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid to their use as intermediates in the manufacturing of polymers, pesticides, and dyes. nih.gov In atmospheric science, nitrated aromatic compounds are recognized as components of brown carbon aerosols, which can affect radiative forcing. pnas.orgresearchgate.net Their widespread use has also led to environmental interest, as they can be pollutants in soil and groundwater. nih.gov

Specific Focus on 2,4,6-Trinitrobenzene-1-sulfonic Acid (TNBS) in Academic Inquiry

A prominent example within the family of polynitrated aromatic sulfonic acids is 2,4,6-Trinitrobenzene-1-sulfonic acid, commonly known as TNBS or picrylsulfonic acid. wikipedia.org This compound has garnered significant attention in academic research for its specific reactivity and applications.

One of its primary uses is in biochemistry as a reagent for the detection and quantification of primary amines. pubcompare.aiontosight.ai TNBS reacts with the free amino groups of peptides and proteins to form a colored N-trinitrophenyl derivative, which can be measured spectrophotometrically. ontosight.aibiosynth.com This reactivity makes it a valuable tool for studying protein structure and for quantifying amino groups in various biomolecules. pubcompare.aiontosight.ai

Furthermore, TNBS is widely used in biomedical research to induce experimental colitis in laboratory animals. wikipedia.orgnih.gov This TNBS-induced colitis model serves as a valuable tool for investigating the pathogenesis of inflammatory bowel disease (IBD) and for testing the efficacy of potential therapeutic agents. wikipedia.orgnih.gov The sulfonic acid group enhances the water solubility of TNBS, making it suitable for use in aqueous solutions for these applications. ontosight.aisolubilityofthings.com

Structure

3D Structure

Properties

CAS No. |

31305-16-5 |

|---|---|

Molecular Formula |

C6H3N3O9S |

Molecular Weight |

293.17 g/mol |

IUPAC Name |

2,3,4-trinitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H3N3O9S/c10-7(11)3-1-2-4(19(16,17)18)6(9(14)15)5(3)8(12)13/h1-2H,(H,16,17,18) |

InChI Key |

LIEVTTYXDCZXRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Trinitrated Benzenesulfonic Acids

Historical and Current Synthetic Routes for 2,4,6-Trinitrobenzene-1-sulfonic Acid (TNBS)

The traditional and still prevalent methods for synthesizing 2,4,6-Trinitrobenzene-1-sulfonic acid (TNBS) are rooted in the principles of electrophilic aromatic substitution. These routes typically involve the initial sulfonation of a benzene (B151609) ring followed by a series of nitration reactions.

Sequential Nitration Processes from Benzenesulfonic Acid

The synthesis of TNBS commonly begins with the sulfonation of benzene to produce benzenesulfonic acid. This precursor then undergoes a stepwise nitration process, where nitro groups are sequentially introduced onto the aromatic ring. evitachem.com The sulfonic acid group is a meta-director, but the reaction conditions can be controlled to achieve the desired 2,4,6-trinitro substitution pattern.

The sequential nitration process can be broken down into the following key stages:

First Nitration: Benzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. This initial nitration primarily yields a mixture of nitrobenzenesulfonic acids.

Second Nitration: The mononitrated product is then subjected to a second nitration step, typically under more forcing conditions (higher temperature and/or stronger nitrating agent), to introduce a second nitro group, resulting in dinitrobenzenesulfonic acid.

Third Nitration: The final nitration of the dinitro intermediate to the desired 2,4,6-trinitrobenzenesulfonic acid requires even more vigorous conditions due to the deactivating effect of the existing nitro and sulfonic acid groups. This step often necessitates the use of fuming nitric acid and oleum (B3057394) (fuming sulfuric acid) to achieve complete nitration. nih.govnih.gov

| Nitration Step | Starting Material | Nitrating Agent | Typical Conditions | Primary Product |

|---|---|---|---|---|

| First | Benzenesulfonic acid | Conc. HNO₃ / Conc. H₂SO₄ | Moderate temperature | Nitrobenzenesulfonic acid |

| Second | Nitrobenzenesulfonic acid | Conc. HNO₃ / Conc. H₂SO₄ | Elevated temperature | Dinitrobenzenesulfonic acid |

| Third | Dinitrobenzenesulfonic acid | Fuming HNO₃ / Oleum | High temperature | 2,4,6-Trinitrobenzene-1-sulfonic acid |

Sulfonation Reactions in Multi-Step Preparative Schemes

While the direct sulfonation of benzene followed by nitration is a common route, sulfonation reactions also play a crucial role in more complex, multi-step syntheses of TNBS and its analogues. The strategic placement of the sulfonic acid group can be used to direct subsequent substitution reactions and can also be removed later in the synthetic sequence if necessary, showcasing its utility as a protecting or directing group. libretexts.org

In these multi-step schemes, a substituted benzene derivative may first be nitrated, and then a sulfonic acid group is introduced. The order of these reactions is critical and is dictated by the directing effects of the substituents already present on the ring and the desired final substitution pattern. For instance, if a particular isomer is desired that cannot be obtained by the direct nitration of benzenesulfonic acid, a more elaborate synthetic route involving multiple steps of substitution and functional group manipulation would be employed. stackexchange.com

Advanced Synthetic Approaches and Catalytic Systems for Aromatic Sulfonic Acids

In recent years, research has focused on developing more efficient, environmentally benign, and selective methods for the synthesis of aromatic sulfonic acids. These advanced approaches often employ novel catalytic systems and energy sources to enhance reaction rates and yields.

Ultrasonically Assisted Sulfonation Techniques

The application of ultrasound in organic synthesis has gained significant attention as a way to accelerate reactions and improve yields. In the context of sulfonation, ultrasonication has been shown to be an effective technique. nih.gov The acoustic cavitation generated by ultrasound waves creates localized hot spots with high temperatures and pressures, leading to the formation of highly reactive intermediates and enhancing mass transfer. nih.gov

Studies on the ultrasonically assisted sulfonation of various aromatic compounds have demonstrated a considerable enhancement in reaction rates and improved selectivity compared to conventional methods. nih.gov This technique offers the potential for a more energy-efficient and faster synthesis of aromatic sulfonic acids, including the precursors to TNBS.

Vilsmeier-Haack Reagent Conditions in Sulfonation Strategies

The Vilsmeier-Haack reagent, typically a mixture of a substituted amide like dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), is a versatile reagent in organic synthesis, most notably for formylation reactions. libretexts.org However, its application has been extended to sulfonation reactions.

Research has shown that aromatic compounds can be efficiently sulfonated using the Vilsmeier-Haack reagent in the presence of a sulfite (B76179) source like sodium bisulfite (NaHSO₃). evitachem.comnih.govsigmaaldrich.com This methodology has been successfully applied to a range of aromatic substrates, affording the corresponding sulfonic acids in good yields. evitachem.comnih.gov The combination of Vilsmeier-Haack conditions with ultrasonication has also been explored, demonstrating a synergistic effect that further enhances reaction efficiency. evitachem.comnih.govsigmaaldrich.com

| Technique | Key Features | Advantages | Potential Application to TNBS Synthesis |

|---|---|---|---|

| Conventional Sulfonation | Use of concentrated or fuming sulfuric acid | Well-established, readily available reagents | Standard method for preparing the benzenesulfonic acid precursor |

| Ultrasonically Assisted Sulfonation | Application of high-frequency sound waves | Increased reaction rates, improved yields, enhanced selectivity | Faster and more efficient synthesis of benzenesulfonic acid and its nitrated derivatives |

| Vilsmeier-Haack Conditions | Use of Vilsmeier-Haack reagent and a sulfite source | Milder reaction conditions, good yields | Alternative route for the sulfonation step in a multi-step synthesis |

Strategies for Derivatization and Synthesis of Structural Analogues of Trinitrated Benzenesulfonic Acids

The derivatization of 2,4,6-Trinitrobenzene-1-sulfonic acid and the synthesis of its structural analogues are of interest for various applications, including the development of new reagents and materials.

The primary mode of derivatization of TNBS involves the reaction of its sulfonic acid group or, more commonly, the nucleophilic aromatic substitution of one of its nitro groups. The highly electron-deficient nature of the aromatic ring makes it susceptible to attack by nucleophiles.

The synthesis of structural analogues often involves starting with a substituted benzene and carrying out a sequence of sulfonation and nitration reactions. The nature and position of the initial substituent will dictate the final substitution pattern of the trinitrated benzenesulfonic acid derivative. For example, the synthesis of 4-hydroxy-2,6-dinitrobenzene-1-sulfonic acid would require a different synthetic strategy than that for TNBS, likely involving the sulfonation and nitration of phenol (B47542) or a protected phenol derivative. Similarly, the synthesis of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene has been reported through a multi-step sequence involving nitration of a protected aminodihydroxybenzene precursor. nih.gov

Another approach to creating structural analogues is through the derivatization of the sulfonic acid group itself, for example, by converting it to a sulfonyl chloride, which can then be reacted with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.

Mechanistic and Reactivity Studies of 2,4,6 Trinitrobenzene 1 Sulfonic Acid

Electrophilic Aromatic Substitution Mechanisms in Polynitrated Systems

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism typically involves an initial attack by an electrophile on the electron-rich π system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.com Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. byjus.com

However, the reactivity of the aromatic ring towards electrophiles is profoundly influenced by the substituents it carries. In the case of 2,4,6-trinitrobenzene-1-sulfonic acid, the benzene ring is substituted with four powerful electron-withdrawing groups: three nitro groups (-NO₂) and one sulfonic acid group (-SO₃H). Both nitro and sulfonic acid groups are strongly deactivating, meaning they reduce the nucleophilicity of the aromatic ring and make subsequent electrophilic substitution reactions significantly more difficult compared to benzene. youtube.com These groups withdraw electron density from the ring, making it less attractive to approaching electrophiles. Consequently, subjecting TNBSA to standard EAS conditions (such as further nitration or halogenation) is generally infeasible.

The most relevant aspect of EAS in the context of TNBSA is the reversibility of the sulfonation reaction itself. wikipedia.orgucalgary.ca Aromatic sulfonation is unique among common EAS reactions in that it is reversible. openochem.orglibretexts.org While sulfonation is achieved using concentrated or fuming sulfuric acid, the reverse reaction, desulfonation, can be accomplished by heating the aryl sulfonic acid in dilute aqueous acid. wikipedia.orgopenochem.orgyoutube.com This process also follows an EAS mechanism where a proton acts as the electrophile, attacking the carbon bearing the sulfonic acid group to form a sigma complex. Instead of a different proton being removed, the sulfonic acid group is eliminated (as SO₃), and the original C-H bond is reformed, restoring the aromatic system. youtube.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group in organic synthesis to direct other electrophiles to specific positions. libretexts.org

Nucleophilic Reactions Involving the Sulfonate Moiety and Nitro Groups

The extreme electron deficiency of the aromatic ring in 2,4,6-trinitrobenzene-1-sulfonic acid makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In stark contrast to its inertness toward electrophiles, the TNBSA ring readily reacts with nucleophiles. youtube.com The strong electron-withdrawing nature of the three nitro groups stabilizes the negative charge in the intermediate formed during nucleophilic attack. youtube.com

This reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group (in this case, the sulfonate group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge of this complex is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the ortho and para nitro groups. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

The primary nucleophilic reaction involving TNBSA is the displacement of the sulfonate group (-SO₃⁻) by various nucleophiles. The sulfonate ion is an effective leaving group. This reaction is the basis for the widespread use of TNBSA as a reagent for detecting and quantifying primary amino groups in amino acids, peptides, and proteins. researchgate.netwikipedia.org In this reaction, the lone pair of the amine's nitrogen atom acts as the nucleophile, attacking the C-1 position of the ring and displacing the sulfonate group to form a stable N-trinitrophenyl (TNP) derivative. utoronto.ca

Recent studies have expanded the scope of nucleophiles that can displace the sulfonate group. For instance, in the related compound 2,4-dinitrobenzene sulfonic acid, it has been shown that carbanions generated from active methylene (B1212753) compounds can act as nucleophiles, attacking the ring and displacing the sulfonic acid group to form a new carbon-carbon bond. acs.orgnih.gov This ipso-substitution reaction proceeds under mild conditions and highlights the utility of the sulfonate group as a leaving group in building complex molecular architectures on electron-poor aromatic systems. acs.orgnih.gov

Reaction Kinetics and Thermodynamics of 2,4,6-Trinitrobenzene-1-sulfonic Acid with Amine Derivatives

The reaction of TNBSA with primary amines has been extensively studied from a kinetic perspective, largely due to its analytical applications. researchgate.net Spectrophotometric and potentiometric studies have established that the reaction is first-order with respect to the concentration of TNBSA and first-order with respect to the concentration of the amino acid. utoronto.canih.gov

Crucially, the reactive species is the unprotonated form of the amino group (-NH₂). researchgate.netutoronto.canih.gov Therefore, the reaction rate is highly dependent on the pH of the solution. The reaction is typically carried out in alkaline conditions (pH > 8) to ensure a sufficient concentration of the nucleophilic free amine. nih.gov At pH values above 10.5, the reaction becomes zero-order with respect to the hydroxide (B78521) concentration, confirming that the deprotonated amine is the key reactant. utoronto.canih.gov

The kinetics of this reaction with various amino acids have been determined. The intrinsic reactivities of the free amino groups show a correlation with their basicities. researchgate.netnih.gov The sulfhydryl group (-SH) of cysteine is notably more reactive towards TNBSA than most amino groups. researchgate.netutoronto.ca

Below is a table summarizing the second-order rate constants for the reaction of TNBSA with several amine-containing compounds. These values illustrate the influence of the nucleophile's structure on the reaction rate.

| Nucleophile | Second-Order Rate Constant (k) (M⁻¹ sec⁻¹) | pKa of Amino Group |

|---|---|---|

| Glycine | 11.3 | 9.78 |

| Alanine | 6.0 | 9.87 |

| Phenylalanine | 6.5 | 9.24 |

| n-Butylamine | 19.2 | 10.7 |

| β-Alanine | 8.5 | 10.19 |

| Glycylglycine | 2.34 | 8.0 |

| N-acetylcysteine (SH group) | 166 | - |

Data compiled from studies on the kinetics of TNBSA reactions. utoronto.caacs.org Note that reaction conditions can influence absolute values.

Thermodynamically, the reaction is highly favorable, leading to the formation of a very stable, colored trinitrophenyl (TNP) derivative, which allows for easy spectrophotometric monitoring. psu.edu However, a competing reaction is the hydrolysis of TNBSA to form picric acid, especially at higher pH and temperatures, which can interfere with quantification. nih.govpsu.edu

Reversibility and Functional Group Transformation of Sulfonate Groups in Aromatic Systems

The sulfonic acid group is a versatile functional group in aromatic chemistry, primarily due to the reversibility of its installation and its ability to act as a leaving group. wikipedia.orgnih.gov

As discussed previously, the sulfonation of aromatic rings is a reversible process. libretexts.orgmasterorganicchemistry.com The removal of a sulfonic acid group (desulfonation) is achieved by heating with dilute acid, which drives the equilibrium away from the sulfonated product. ucalgary.canumberanalytics.com This reversibility is a key functional group transformation, allowing the sulfonate to be used as a transient directing group in multi-step syntheses. libretexts.org An aromatic position can be blocked by sulfonation, forcing a subsequent electrophilic substitution to occur at a different position. The sulfonate group is then removed to yield a product that might be difficult to synthesize directly.

In highly electron-deficient aromatic systems like TNBSA, the sulfonate group's primary functional group transformation is its role as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. acs.org The C-S bond is cleaved upon attack by a wide range of nucleophiles, including amines, hydroxides, and even carbon nucleophiles. utoronto.canih.govacs.org This reactivity allows for the direct conversion of the aryl sulfonate into various other functionalities. For example, reaction with ammonia (B1221849) or amines yields anilines, while reaction with alkoxides would yield aryl ethers. The ability to be displaced by carbon nucleophiles provides a modern, metal-free pathway to form C-C bonds on aromatic rings. acs.org

Furthermore, aryl sulfonates can be precursors to other sulfur-containing functional groups. For example, they can be converted into synthetically valuable aryl sulfinates or used in catalytic processes to generate sulfonamides and sulfones, which are common motifs in pharmaceuticals. nih.govacs.org This underscores the sulfonate group's role as a versatile handle for diverse functional group interconversions in aromatic chemistry.

Electronic Structure and Computational Chemical Investigations

Quantum Chemical Characterization of Trinitrated Benzenesulfonic Acid Molecules

Quantum chemical methods are instrumental in characterizing the intricate electronic and geometric structures of polysubstituted aromatic compounds like trinitrated benzenesulfonic acids. These computational approaches allow for a detailed understanding of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Molecular Conformations

Density Functional Theory (DFT) is a widely used computational method to investigate the structural properties of molecules. For nitro-substituted benzenesulfonic acids, DFT calculations, often employing functionals like B3LYP with basis sets such as cc-pVTZ, are used to perform conformational analysis and determine the most stable geometries. researchgate.netmdpi.comnih.gov

In molecules with ortho substituents, such as 2,3,4-Trinitrobenzene-1-sulfonic acid, significant steric hindrance exists between the adjacent sulfonic acid group and the nitro group at the C2 position. researchgate.net This steric repulsion, along with potential intramolecular interactions, dictates the rotational barriers of the functional groups and gives rise to several possible conformers with distinct energies and geometries. researchgate.net The orientation of the sulfonic acid group (-SO₃H) and the nitro groups (-NO₂) relative to the benzene (B151609) ring defines these different stable conformations. researchgate.net Computational studies systematically explore the potential energy surface to identify these local minima and the global minimum energy structure, which represents the most populated conformation of the molecule.

Natural Bond Orbital (NBO) Analysis of Electronic Density Distribution

Natural Bond Orbital (NBO) analysis is a theoretical technique used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. researchgate.netnih.gov It provides a detailed picture of the electronic density distribution by transforming the calculated wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding. wisc.edu

For trinitrated benzenesulfonic acids, NBO analysis is performed on the DFT-optimized geometries to quantify the electronic interactions between the substituents and the aromatic ring. researchgate.net The analysis reveals the nature of the donor-acceptor interactions. For instance, it can quantify the delocalization of electron density from the lone pairs of oxygen atoms in the sulfonic and nitro groups into the antibonding orbitals of the benzene ring, and vice-versa. researchgate.netnih.gov This method confirms the occurrence of intramolecular charge transfer (ICT) and provides quantitative estimates of the stabilization energies associated with these electronic delocalizations. nih.gov

Table 1: Key NBO Interaction Types in Nitrobenzenesulfonic Acids

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| Lone Pair (O) of NO₂/SO₃H | π* (C-C) of Benzene Ring | p → π | Resonance delocalization, charge transfer from substituent to ring. |

| π (C-C) of Benzene Ring | π (N-O) of NO₂ | π → π | Resonance delocalization, charge transfer from ring to substituent. mdpi.com |

| Lone Pair (N) | σ (C-C) | n → σ | Hyperconjugative interaction contributing to molecular stability. dergipark.org.tr |

| σ (C-H) | σ (C-S) | σ → σ* | Hyperconjugative interaction stabilizing the molecular framework. |

Analysis of Substituent Electronic Effects (Inductive and Resonance)

The sulfonic acid (-SO₃H) and nitro (-NO₂) groups profoundly influence the electronic properties of the benzene ring through inductive and resonance effects.

Inductive Effect (-I): Both the nitro group and the sulfonic acid group are strongly electronegative. They pull electron density away from the benzene ring through the sigma bond framework. ucsb.eduyoutube.com This electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. fiveable.melibretexts.org The presence of three nitro groups significantly enhances this effect.

Resonance Effect (-R): The nitro group is a classic example of a powerful electron-withdrawing resonance group. It delocalizes the π-electrons of the benzene ring onto its oxygen atoms, further reducing the electron density on the ring. youtube.com

Computational studies, particularly NBO analysis, can disentangle and quantify these effects. researchgate.net Research on related ortho-nitrosubstituted benzenesulfonic acids has shown a fascinating interplay: under the powerful electron-accepting influence of multiple nitro groups, the sulfonic group can effectively exhibit a donating effect to stabilize the highly electron-deficient system. researchgate.net This highlights the complex and non-additive nature of substituent effects in polysubstituted aromatic compounds. researchgate.net

Table 2: Electronic Effects of Substituents

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating |

| Sulfonic Acid (-SO₃H) | Strongly Withdrawing (-I) | Weakly Withdrawing (-R) | Strongly Deactivating |

Intramolecular Interactions and Hydrogen Bonding in Ortho-Substituted Systems

In this compound, the sulfonic acid group is positioned ortho to a nitro group. This arrangement allows for the formation of an intramolecular hydrogen bond (IHB) between the acidic proton of the -SO₃H group and an oxygen atom of the adjacent -NO₂ group. mdpi.comnih.gov

DFT calculations are essential for studying these IHBs. mdpi.com They can determine the geometric parameters of the hydrogen bond (e.g., the H···O distance and the S-O-H···O angle) and calculate its stabilization energy. The presence of an IHB significantly influences the molecule's conformational preference, locking the -SO₃H and ortho -NO₂ groups into a relatively planar arrangement to maximize the hydrogen bonding interaction. researchgate.net This IHB plays a critical role in determining the molecule's chemical properties, particularly its acidity. mdpi.comnih.govresearchgate.net

Gas-Phase Acidity and Proton-Donor Properties from Theoretical Models

Theoretical models provide a reliable means to determine the intrinsic acidity of a molecule in the gas phase, free from solvent effects. Gas-phase acidity is typically quantified by the Gibbs free energy of deprotonation (ΔrG°₂₉₈). mdpi.comresearchgate.net

Computational studies on nitro-substituted benzenesulfonic acids have demonstrated that the number and position of nitro groups have a profound impact on acidity. researchgate.net The strong electron-withdrawing nature of the three nitro groups in this compound extensively delocalizes the negative charge of the resulting sulfonate anion, leading to a significant increase in acidity compared to unsubstituted benzenesulfonic acid. researchgate.net

Table 3: Calculated Gas-Phase Deprotonation Energies (ΔrG°₂₉₈) for Related Benzenesulfonic Acids (BSA)

| Compound | Calculated ΔrG°₂₉₈ (kcal/mol) | Computational Method | Key Finding |

|---|---|---|---|

| Benzenesulfonic Acid (BSA) | ~313.6 | B3LYP/cc-pVTZ | Reference acidity. researchgate.net |

| 2-Nitro-BSA (with IHB) | ~309.5 | B3LYP/cc-pVTZ | Acidity increases with one nitro group. researchgate.net |

| 2-Nitro-BSA (without IHB) | ~304.0 | B3LYP/cc-pVTZ | Conformer without IHB is intrinsically more acidic. researchgate.net |

| 2,4,6-Trinitro-BSA (with IHB) | ~288.2 | B3LYP/cc-pVTZ | Multiple nitro groups lead to a very strong gas-phase acid. researchgate.net |

Molecular Orbital Characteristics (HOMO-LUMO) and Charge Transfer Investigations

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.trnih.gov

For this compound, the HOMO is typically localized on the electron-rich benzene ring and parts of the sulfonic acid group. Conversely, due to the powerful electron-withdrawing nature of the three nitro groups, the LUMO is predominantly centered over these nitro groups and the aromatic ring carbons to which they are attached.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov The presence of multiple strong electron-withdrawing groups significantly lowers the energy of the LUMO, resulting in a small HOMO-LUMO gap. dergipark.org.tr A small energy gap indicates that the molecule can be easily excited, which correlates with high chemical reactivity. nih.gov It also facilitates intramolecular charge transfer (ICT) upon electronic excitation, where an electron moves from the HOMO (ring-centric) to the LUMO (nitro group-centric). This ICT character is a hallmark of donor-acceptor substituted aromatic systems. nih.gov

Table 4: Frontier Orbital Characteristics of this compound

| Property | Description | Implication |

|---|---|---|

| HOMO Localization | Primarily on the benzene ring and sulfonic acid group. | Region of electron donation. |

| LUMO Localization | Primarily on the three nitro groups and adjacent ring carbons. | Region of electron acceptance. |

| HOMO-LUMO Energy Gap | Small/Narrow. | High chemical reactivity, low kinetic stability, facile electronic transitions. dergipark.org.trnih.gov |

| Primary Electronic Transition | π → π* with significant intramolecular charge transfer (ICT) character. | Responsible for strong absorption in the UV-visible spectrum. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

A thorough review of the scientific literature indicates that specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on the derivatives of this compound have not been extensively reported. However, the broader class of nitroaromatic compounds, to which this molecule belongs, has been the subject of numerous QSAR investigations, primarily focusing on predicting their toxicological endpoints such as mutagenicity, carcinogenicity, and aquatic toxicity. nih.govnih.gov These studies provide a robust framework for hypothetically constructing a QSAR model for derivatives of this compound.

QSAR models are mathematical models that aim to establish a relationship between the chemical structure of a compound and its biological activity. nih.gov For nitroaromatic compounds, the biological activity is often linked to their electronic properties, hydrophobicity, and steric characteristics. nih.govdergipark.org.tr A hypothetical QSAR study on the derivatives of this compound would involve the generation of a dataset of derivatives with varying substituents on the benzene ring. For each derivative, a specific biological activity would be measured, and a set of molecular descriptors would be calculated using computational chemistry methods.

The selection of appropriate molecular descriptors is a critical step in developing a reliable QSAR model. nih.gov For nitroaromatic compounds, these descriptors often fall into several categories:

Electronic Descriptors: These describe the electronic aspects of the molecule. The strong electron-withdrawing nature of the nitro groups makes these descriptors particularly important. nih.gov Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap, and Mulliken charges on specific atoms. nih.govdergipark.org.tr

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which influences its ability to cross cell membranes. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area.

Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule.

Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used techniques for this purpose. nih.gov The goal is to generate an equation that can predict the biological activity of new, untested derivatives of this compound based solely on their calculated molecular descriptors.

The predictive power and robustness of the developed QSAR model must be rigorously validated using both internal and external validation techniques in accordance with the Organization for Economic Co-operation and Development (OECD) guidelines. nih.gov

A hypothetical QSAR model for a series of derivatives of this compound might take the following general form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where cn are the regression coefficients determined from the statistical analysis.

The following interactive table illustrates the types of molecular descriptors that would be relevant in a QSAR study of nitroaromatic compounds.

| Descriptor Category | Specific Descriptor | Typical Influence on Toxicity |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Lower values often correlate with higher reactivity and toxicity. |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Higher values can indicate greater ease of oxidation. | |

| Dipole Moment | Can influence solubility and interactions with biological targets. | |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Higher values indicate greater lipophilicity, affecting membrane permeability. |

| Steric | Molecular Weight | Influences the size and bulk of the molecule. |

| Molecular Surface Area | Relates to the potential for intermolecular interactions. |

It is important to reiterate that the above represents a generalized approach. A specific QSAR study on derivatives of this compound would be necessary to determine the precise relationships between their structure and activity.

Applications As a Chemical Reagent in Research Methodologies

Quantification of Primary Amine and Amino Groups in Biomacromolecules

TNBSA is a rapid and sensitive reagent widely used for determining the concentration of free amino groups in biomacromolecules like proteins and peptides. thermofisher.comgbiosciences.com The assay relies on the reaction of TNBSA with primary amines to produce a colored product that can be quantified spectrophotometrically. gbiosciences.com This method is effective for measuring the ε-amino groups of L-lysine residues as well as the N-terminal α-amino groups of proteins. thermofisher.comresearchgate.net

The core principle of the TNBSA assay is the N-trinitrophenylation of primary amines. nih.gov In this reaction, TNBSA specifically reacts with the unprotonated form of primary amino groups (-NH2). nih.govresearchgate.net This reaction results in the formation of a highly chromogenic N-trinitrophenyl (TNP) derivative, which is a yellow-orange colored product. thermofisher.comresearchgate.netresearchgate.net The sulfonic acid group on the benzene (B151609) ring is displaced by the amino group, forming a stable covalent bond. researchgate.net The intensity of the color produced is directly proportional to the number of primary amino groups present in the sample, allowing for their quantification. researchgate.net

Several factors must be considered to ensure accurate quantification of amino groups using TNBSA-based spectrophotometric assays. The reaction is typically performed in a buffered medium, with an optimal pH range centered around 8.5 to 10. nih.govresearchgate.net Buffers containing free amines, such as Tris or glycine, must be avoided as they will react with TNBSA and interfere with the assay. thermofisher.comgbiosciences.com The reaction is generally incubated at 37°C for about two hours to proceed to completion. thermofisher.comresearchgate.net

After incubation, the reaction is often stopped and stabilized by adding reagents like sodium dodecyl sulfate (B86663) (SDS) and hydrochloric acid (HCl). thermofisher.comresearchgate.net The absorbance of the resulting TNP-amine derivative is then measured. thermofisher.com The maximum absorbance of the final product occurs at approximately 335-345 nm. thermofisher.comresearchgate.netnih.gov Alternatively, measurements can be taken at 420 nm, which corresponds to the Mesenheimer π-complex, an intermediate in the reaction. nih.govresearchgate.net Quantitative determination is achieved by comparing the sample's absorbance to a standard curve generated using a compound with a known primary amine concentration, such as an amino acid. thermofisher.comgbiosciences.com

Table 1: Typical Parameters for TNBSA Spectrophotometric Assay

| Parameter | Recommended Condition | Rationale/Notes |

| Reagent | 2,4,6-Trinitrobenzene-1-sulfonic acid (TNBSA) | Reacts with primary amines to form a chromogenic product. thermofisher.com |

| Sample Concentration | Proteins: 20-200 µg/ml; Amino acids: 2-20 µg/ml | Ensures absorbance falls within the detectable range of the spectrophotometer. thermofisher.comgbiosciences.com |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 | Provides the optimal alkaline environment for the reaction. thermofisher.com Amine-containing buffers (e.g., Tris, Glycine) must be avoided. gbiosciences.com |

| Incubation | 37°C for 2 hours | Allows the derivatization reaction to proceed to completion. researchgate.net |

| Reaction Termination | Addition of 10% SDS and 1 N HCl | Stops the reaction and stabilizes the colored product for measurement. thermofisher.comresearchgate.net |

| Wavelength for Measurement | 335 nm (or 340 nm) / 420 nm | 335 nm is the absorbance maximum of the final TNP-derivative. thermofisher.comnih.gov 420 nm corresponds to the Mesenheimer intermediate complex. nih.govresearchgate.net |

| Quantification | Comparison to a standard curve | A standard curve created with a known concentration of an amine-containing compound (e.g., L-lysine) is used for accurate quantification. thermofisher.com |

A significant competing reaction is the hydrolysis of TNBSA itself, which produces picric acid. nih.govresearchgate.net This hydrolysis occurs even at room temperature and is accelerated by heat more than the desired trinitrophenylation reaction. nih.govresearchgate.net The formation of picric acid can lower the sensitivity of the assay. nih.govresearchgate.net Additionally, other nucleophilic groups can react with TNBSA. For instance, the sulfhydryl (SH) group of N-acetylcysteine is significantly more reactive towards TNBSA than most amino groups. nih.govresearchgate.net

Functionalization and Conjugation Strategies in Biochemical Sciences

Beyond quantification, TNBSA is a key reagent for the functionalization and conjugation of biomolecules. Its ability to specifically target primary amines makes it useful for preparing materials for immunological studies and for modifying peptides.

In immunology, small molecules known as haptens are typically not immunogenic on their own and require conjugation to a larger carrier molecule, usually a protein, to elicit an immune response. mdpi.comcreative-biolabs.comspringernature.com TNBSA is used to introduce the trinitrophenyl (TNP) group, which acts as a hapten, onto carrier proteins. nih.gov The TNBSA reacts with the primary amino groups (e.g., from lysine (B10760008) residues) on the surface of the carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). mdpi.comnih.gov

This process creates a hapten-carrier conjugate (e.g., TNP-BSA) that can be used to immunize animals to produce antibodies specific to the TNP hapten. creative-biolabs.comnih.gov The density of the hapten on the carrier is a critical factor, as the number of attached haptens influences the strength and nature of the immune response. creative-biolabs.comspringernature.com These conjugates are essential tools for studying the fundamental mechanisms of the immune system and for developing immunoassays. creative-biolabs.comspringernature.com

Compound Index

Derivatization of Thiols and Hydrazides for Analytical Purposes

2,3,4-Trinitrobenzene-1-sulfonic acid (TNBSA) serves as a versatile derivatizing agent in analytical chemistry, reacting with various nucleophilic groups to yield chromophoric products suitable for spectrophotometric quantification. Beyond its well-known reaction with primary amines, TNBSA is also employed for the derivatization of thiols and hydrazides, enabling their detection and measurement in research settings.

The derivatization of thiols (sulfhydryl groups) with TNBSA involves the nucleophilic attack of the thiolate anion on the electron-deficient aromatic ring of TNBSA, leading to the formation of a stable trinitrophenyl-thioether derivative. This reaction provides a basis for the qualitative and quantitative analysis of thiol-containing compounds, such as the amino acid cysteine and the tripeptide glutathione (B108866). nih.gov Research has indicated that the sulfhydryl group of N-acetylcysteine is highly reactive towards TNBSA. The resulting derivatives exhibit characteristic absorbance in the UV-visible spectrum, allowing for their spectrophotometric determination.

In the case of hydrazides, TNBSA facilitates a colorimetric assay for their quantification. The reaction between TNBSA and the hydrazide functional group (-CONHNH2) proceeds under alkaline conditions to produce distinct chromogens. thermofisher.com This method has been successfully applied to the determination of various hydrazides and can even be used to simultaneously measure hydrazine (B178648) and hydrazides in a mixture due to the formation of derivatives with different spectral properties.

The analytical utility of TNBSA in the derivatization of thiols and hydrazides is summarized in the following tables, which present detailed findings from relevant research studies.

Derivatization of Thiols with this compound

The reaction of TNBSA with thiols provides a method for their analysis. The table below details the types of thiols derivatized and the analytical outcomes.

| Thiol Compound | Analytical Method | Key Findings |

| Cysteine | Spectrophotometry, Chromatography | Reacts with TNBSA to form a chromophoric derivative. nih.gov |

| Glutathione | Spectrophotometry, Chromatography | The sulfhydryl group of glutathione is a target for TNBSA derivatization. nih.gov |

| N-acetylcysteine | Spectrophotometry | The sulfhydryl group shows high reactivity towards TNBSA. |

| Protein Sulfhydryl Groups | Spectrophotometry | Can be used for the qualitative measurement of sulfhydryls in proteins. thermofisher.com |

Derivatization of Hydrazides with this compound

A spectrophotometric method has been developed for the determination of hydrazides using TNBSA. The reaction yields colored products with distinct absorption maxima, allowing for their quantitative analysis.

| Analyte | Type | Absorption Maxima (λmax) of Derivative | Quantitative Determination Range |

| Hydrazine | - | 570 nm | 5 - 60 nmol |

| Hydrazides | Mono- and Dihydrazides | 385 nm and 500 nm | 10 - 120 nmol |

Investigative Applications in Experimental Biological Systems for Mechanistic Elucidation

Induction of Inflammatory Bowel Disease (IBD) Models in Rodents

The intrarectal administration of TNBS dissolved in ethanol (B145695) is a widely utilized and well-established method for inducing experimental colitis in animal models. nih.govkoreamed.orgresearchgate.net This model is particularly valued because it recapitulates key immunopathological features of human Crohn's disease, such as transmural inflammation driven by a T-helper 1 (Th1) cell-mediated immune response. nih.govmdpi.comnih.gov The reproducibility, technical simplicity, and low cost of the TNBS-induced colitis model have made it a cornerstone for preclinical testing of potential IBD therapies and for fundamental research into the disease's pathogenesis. nih.gov

The inflammatory process initiated by TNBS is not a direct toxic effect of the chemical itself but rather a consequence of a delayed-type hypersensitivity reaction. koreamed.orgmdpi.com TNBS functions as a hapten, a small reactive molecule that covalently binds to endogenous proteins within the colon. koreamed.orgnih.gov This process, known as haptenization, modifies these autologous proteins, rendering them immunogenic to the host's immune system. koreamed.orgnih.gov

The ethanol co-administered with TNBS acts as a barrier-breaking agent, disrupting the integrity of the colonic mucosal barrier and allowing TNBS to penetrate the bowel wall and interact with host proteins. mdpi.com The immune system recognizes these newly formed trinitrophenyl (TNP)-modified self-antigens as foreign and mounts a robust cell-mediated immune response. koreamed.orgnih.gov This response is predominantly driven by Th1 lymphocytes, leading to the infiltration of various immune cells into the lamina propria and the subsequent release of pro-inflammatory cytokines, which culminates in severe, chronic, and transmural intestinal inflammation. koreamed.orgmdpi.comutmb.edu

The TNBS-induced colitis model exhibits a range of significant molecular and cellular alterations that extend beyond the colon. In murine models, the induced colitis leads to skeletal muscle catabolism, characterized by reduced muscle mass and protein content. nih.gov This muscle atrophy is not caused by a decrease in protein synthesis but is directly linked to an increase in protein degradation. nih.gov

Key molecular responses in the muscle tissue of TNBS-treated mice include a marked increase in proteasome activity and a dramatic upregulation of the mRNA expression for muscle-specific atrogenes, atrogin-1 and MuRF1, which are critical mediators of muscle protein breakdown. nih.gov Similarly, within the inflamed colon, proteasome activity is also elevated. nih.gov Furthermore, the model is characterized by a significant increase in the mRNA expression of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in both colonic tissue and immune cells. nih.govresearchgate.netnih.govphcog.com

| Parameter | Tissue/System | Observed Change | Reference |

|---|---|---|---|

| Muscle Protein Balance | Skeletal Muscle | No change in synthesis, 45% increase in degradation | nih.gov |

| Proteasome Activity | Skeletal Muscle | 85% increase | nih.gov |

| Proteasome Activity | Colon | Increased | nih.gov |

| atrogin-1 mRNA Expression | Skeletal Muscle | 200-300% increase | nih.gov |

| MuRF1 mRNA Expression | Skeletal Muscle | 200-300% increase | nih.gov |

| TNF-α mRNA Expression | Colon, Skeletal Muscle, Liver | Significantly increased | nih.govresearchgate.netnih.gov |

| IL-1β mRNA Expression | Colon | Significantly increased | researchgate.netnih.govphcog.com |

| IL-6 mRNA Expression | Colon, Skeletal Muscle, Liver | Significantly increased | nih.govnih.govphcog.com |

The initial hapten-driven immune response triggers a cascade of downstream pathways, leading to systemic inflammation and physiological changes. A central aspect of this is the dysregulation of inflammatory mediators. encyclopedia.pub Elevated circulating levels and heightened tissue expression of pro-inflammatory cytokines, such as TNF-α, IL-6, IL-1β, IL-12, and Interferon-gamma (IFN-γ), are consistently documented in TNBS-colitis models. koreamed.orgnih.govnih.govnih.govmdpi.comnih.gov These mediators perpetuate the inflammatory cycle, contributing to tissue damage and systemic effects like muscle wasting. nih.gov

The insulin-like growth factor (IGF) system, a critical regulator of growth and metabolism, is also significantly perturbed. annalsgastro.gr Studies have demonstrated that TNBS-induced colitis leads to a reduction in the circulating concentrations of both total and free IGF-I. nih.gov This systemic decrease is associated with reduced hepatic expression of IGF-I mRNA and alterations in the levels of IGF binding proteins (IGFBPs), which modulate IGF-I's bioavailability. nih.gov Given that IGF-I is a potent mitogen that can induce collagen synthesis, its dysregulation in chronic inflammation is thought to play a role in the development of intestinal fibrosis, a common complication of Crohn's disease. nih.govnih.gov

| Pathway/Mediator | Specific Component | Observed Change in TNBS Model | Reference |

|---|---|---|---|

| Inflammatory Mediators | TNF-α | Increased in circulation and tissue (colon, muscle, liver) | nih.govnih.govnih.gov |

| IL-6 | Increased in circulation and tissue (colon, muscle, liver) | nih.govnih.govnih.gov | |

| IL-1β | Increased in colon | nih.govphcog.comnih.gov | |

| IFN-γ | Increased in colon | utmb.edunih.govnih.gov | |

| Insulin-like Growth Factor System | Circulating IGF-I (Total & Free) | Reduced | nih.gov |

| Hepatic IGF-I mRNA | Reduced | nih.gov | |

| Hepatic IGFBP-1 mRNA | Increased | nih.gov | |

| Hepatic IGFBP-3 mRNA | Decreased | nih.gov |

Exploration of Immune System Modulation in In Vitro Models

Beyond its use in creating in vivo disease models, TNBS is employed in in vitro systems to investigate the fundamental mechanisms of hapten-specific immune responses and to explore how the immune system recognizes and reacts to chemically modified self-antigens.

The activation of T lymphocytes is a central event in hapten-induced hypersensitivity. In vitro studies utilize TNBS to create hapten-protein or hapten-peptide conjugates, which are then used to sensitize and stimulate T cells. The underlying mechanism involves the presentation of TNP-modified peptides by Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells. nih.gov T cells possessing T-cell receptors (TCRs) that can recognize these unique hapten-peptide-MHC complexes become activated. nih.gov

Experiments using lymphocytes from mice with TNBS-colitis have shown that CD4+ T cells are specifically sensitized to the TNP hapten. criver.comresearchgate.net When these T cells are co-cultured with TNP-modified splenocytes (acting as antigen-presenting cells), they mount a secondary response, proliferating and producing a characteristic Th1 cytokine profile, notably high levels of IFN-γ and low levels of IL-4. utmb.eduresearchgate.net This demonstrates the specific memory and reactivity of T lymphocytes to these hapten conjugates.

In vitro assays are crucial for detecting and characterizing the primary immune response following sensitization with TNBS. The response involves both the humoral (B cell) and cellular (T cell) arms of the adaptive immune system. The B-cell response can be quantified by measuring the frequency of trinitrophenyl (TNP)-specific antibody-forming cells (AFCs) in lymphoid tissues. utmb.eduresearchgate.net In colitis models, a high frequency of IgG-secreting anti-TNP cells is found in the inflamed colon, indicating a localized, robust B-cell activation. utmb.edu

The primary T-cell response is detected by isolating lymphocytes from a sensitized animal and re-stimulating them in vitro with a TNP-conjugate. nih.govresearchgate.net The resulting T-cell proliferation and, more specifically, the profile of cytokines they secrete into the culture medium, are measured. The production of cytokines like IFN-γ indicates a Th1-polarized response, while the secretion of IL-4 and IL-5 is characteristic of a Th2 response. nih.gov These assays allow researchers to detect the initial immune activation and define the nature of the T-helper cell subset that is driving the response to the hapten.

Role in Investigating Experimental Pancreatitis Models

A thorough review of scientific literature reveals no specific studies utilizing 2,3,4-Trinitrobenzene-1-sulfonic acid for the induction or investigation of experimental pancreatitis models. Research in this area has consistently employed its isomer, 2,4,6-Trinitrobenzene sulfonic acid (TNBS), to create animal models that mimic human pancreatitis.

Instillation of 2,4,6-TNBS into the pancreatic duct of rodents is a well-established method for inducing both acute and chronic pancreatitis. This model is instrumental in elucidating the complex mechanisms of the disease. The process begins with 2,4,6-TNBS acting as a hapten, a small molecule that becomes immunogenic by binding to host proteins. This action, combined with the barrier-disrupting effects of the ethanol vehicle, initiates a robust inflammatory response.

The resulting pathology in these models closely resembles that seen in human chronic pancreatitis. nih.gov Key features that researchers can study using this model include:

Inflammatory Cell Infiltration: The model allows for the investigation of the infiltration of mononuclear cells into the pancreatic tissue. wikipedia.org

Fibrogenesis: It is a valuable tool for studying the development of pancreatic fibrosis, characterized by the excessive deposition of extracellular matrix, a hallmark of chronic pancreatitis. nih.govwikipedia.org

Neuropathic Pain: The 2,4,6-TNBS model is particularly noted for its ability to replicate the persistent and debilitating neuropathic pain experienced by patients with chronic pancreatitis, allowing for the study of pain mechanisms. wikipedia.org

Pathological assessment of animal models induced by the 2,4,6-isomer shows significant changes that facilitate mechanistic studies. For instance, early stages can present as severe acute necrotizing pancreatitis, which then progress to chronic features like duct stenosis and periductal fibrosis. nih.gov This progression allows for the investigation of the transition from acute to chronic pancreatic injury.

The table below summarizes the typical findings in experimental pancreatitis models induced by the commonly used isomer, 2,4,6-Trinitrobenzene sulfonic acid, as no data exists for the 2,3,4-isomer.

Table 1: Pathological Findings in 2,4,6-TNBS-Induced Experimental Pancreatitis Models

| Feature | Observation in Animal Models | Mechanistic Insight Provided |

|---|---|---|

| Inflammation | Patchy acute and chronic inflammatory cell infiltrates. nih.gov | Elucidation of inflammatory pathways and cytokine roles. |

| Fibrosis | Significant periductal and lobular fibrosis. nih.gov | Study of pancreatic stellate cell activation and fibrogenesis. |

| Tissue Atrophy | Marked reduction in pancreas weight and size, indicating glandular atrophy. wikipedia.org | Investigation of acinar cell death and regeneration processes. |

| Pain-Related Behavior | Abdominal hypersensitivity and increased pain-associated behaviors. wikipedia.org | Understanding the mechanisms of chronic neuropathic pain in pancreatitis. |

| Ductal Pathology | Evidence of duct stenosis. nih.gov | Modeling of obstructive processes in chronic pancreatitis. |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways for Highly Nitrated Sulfonic Acids

The synthesis of highly nitrated sulfonic acids is often challenged by issues of regioselectivity and harsh reaction conditions. Traditional methods involving nitric and sulfuric acid mixtures can lead to isomeric mixtures and oxidation byproducts. nih.gov Future research will likely focus on developing more selective and efficient synthetic routes.

One promising area is the exploration of ipso-nitration , where a substituent other than hydrogen, such as a sulfonic acid group, is replaced by a nitro group. rsc.org This approach can offer greater control over the position of nitration. rsc.org Additionally, the development of novel nitrating agents and catalytic systems, such as poly(vinylimidazole) sulfonic acid nitrate, may provide milder and more selective reaction conditions. The continuous circulation of reactants through falling film evaporators to control nitric acid concentration is another innovative approach to nitration that could be further refined for the synthesis of highly nitrated sulfonic acids. google.com

Key research objectives in this area will include:

Designing catalysts that can direct nitration to specific positions on the aromatic ring.

Investigating alternative nitrating agents that are less corrosive and produce fewer byproducts.

Developing flow chemistry processes for safer and more controlled nitration reactions.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

A thorough understanding of the structure and properties of 2,3,4-Trinitrobenzene-1-sulfonic acid and its derivatives is crucial for predicting their behavior and designing new applications. While standard techniques like NMR, IR, and UV-Vis spectroscopy provide valuable information, more advanced methods are needed to probe the intricate details of these complex molecules.

Future research will likely incorporate a suite of advanced spectroscopic techniques:

Two-Dimensional NMR (2D NMR): To provide more detailed information about the molecular structure and connectivity of complex derivatives. numberanalytics.com

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved infrared spectroscopy can be used to study the dynamics of these molecules on ultrafast timescales, providing insights into their photochemical and photophysical properties. pnas.orgnumberanalytics.com

Terahertz (THz) Spectroscopy: This technique can probe the low-frequency vibrational modes of molecules, offering unique information about their structure and intermolecular interactions. mdpi.comresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide highly sensitive vibrational spectra of molecules adsorbed on metal surfaces, enabling the study of their interactions with other materials. numberanalytics.com

These advanced techniques will be instrumental in creating a comprehensive picture of the structural and electronic properties of this compound and its derivatives.

Refinement of Computational Models for Predicting Reactivity and Electronic Behavior

Computational chemistry offers a powerful tool for understanding and predicting the properties of molecules. For highly nitrated compounds like this compound, computational models can provide insights into their reactivity, electronic structure, and stability.

Future efforts in this area will focus on refining existing computational models and developing new theoretical frameworks. Density Functional Theory (DFT) has proven to be a valuable tool for studying electrophilic aromatic substitution reactions. nih.gov Future work could involve the use of more advanced computational methods to:

Accurately predict the regioselectivity of nitration reactions.

Model the electronic and steric effects of multiple nitro and sulfonic acid groups on the aromatic ring.

Simulate the behavior of these molecules in different solvent environments.

Develop quantitative structure-activity relationship (QSAR) models to predict the toxicity and reactivity of new derivatives. nih.gov

By combining computational predictions with experimental results, researchers can gain a deeper understanding of the fundamental principles governing the behavior of these complex molecules.

Expansion of Derivatization Chemistry for New Functional Materials

The unique chemical properties of this compound, particularly its reactivity with primary amines, make it a valuable building block for the synthesis of new functional materials. ontosight.ai The reaction with amino groups to form stable, chromogenic trinitrophenyl (TNP) derivatives is a key feature that can be exploited in various applications. ontosight.airesearchgate.netevitachem.com

Future research will likely explore the derivatization of this compound to create a wide range of new materials with tailored properties. Potential areas of investigation include:

Bioconjugation: Covalently attaching this compound to proteins, peptides, and other biomolecules to create probes for studying biological processes. evitachem.comcaymanchem.com

Polymer Chemistry: Incorporating the trinitrobenzenesulfonate moiety into polymer backbones to create materials with unique electronic or optical properties.

Supramolecular Chemistry: Designing host-guest systems where this compound or its derivatives act as either the host or the guest.

The development of new synthetic methodologies for derivatization will be crucial for accessing a wider range of functional materials.

Integration of Trinitrated Benzenesulfonic Acid Chemistry into Multidisciplinary Research Platforms

The study of this compound and related compounds is no longer confined to the realm of traditional organic chemistry. Its unique properties and reactivity make it a valuable tool in a variety of multidisciplinary research areas.

Future research will see the increasing integration of trinitrated benzenesulfonic acid chemistry into platforms such as:

Systems Biology: Using computational models to understand the complex interactions of these compounds within biological systems. nih.govnumberanalytics.com The metabolic pathways of nitroaromatic compounds and their potential effects on cellular processes are of particular interest. researchgate.netsvedbergopen.com

Materials Science: Designing and synthesizing novel materials with specific optical, electronic, or catalytic properties based on the trinitrobenzenesulfonate scaffold.

Environmental Science: Investigating the environmental fate and potential for bioremediation of nitroaromatic compounds. nih.gov The unique properties of these compounds have also been explored for their potential in environmental monitoring. solubilityofthings.com

By fostering collaborations between chemists, biologists, materials scientists, and computational scientists, the full potential of this compound and its derivatives can be realized.

Q & A

Q. Table 1: Primary Amine Quantification Methods Using TNBS

| Parameter | Optimal Condition | Interference Sources |

|---|---|---|

| pH | 8.0–9.5 | High ionic strength |

| Temperature | 37°C ± 1°C | Urea (>2 M) |

| Detection Limit | 0.1 µmol/mL | Thiol-containing compounds |

Basic: What are the critical safety protocols for handling TNBS in laboratory settings?

TNBS is a skin sensitizer and irritant. Key precautions include:

- PPE : Nitrile gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods during solution preparation.

- Storage : Stabilize aqueous solutions at 4°C; crystalline TNBS requires desiccation .

Exposure Limits : - OSHA PEL: Not established; treat as a hazardous compound with <1 mg/m³ airborne exposure .

Advanced: How can researchers resolve contradictions in TNBS reactivity data across different pH conditions?

TNBS reactivity is pH-dependent due to protonation states of amines. Contradictions arise from:

- Variable ionization of ε-amino groups (pKa ~10.5) in proteins.

- Competing hydrolysis of TNBS at extremes (pH <6 or >10).

Experimental Design : - Perform pH titrations (pH 6–11) with controlled ionic strength.

- Use stopped-flow kinetics to isolate reaction rates from hydrolysis artifacts .

Case Study : At pH 8.5, TNBS shows 90% specificity for lysine residues, but at pH 7.0, reactivity drops to 40% due to partial protonation .

Advanced: What analytical techniques validate TNBS-derived adducts in complex matrices?

Q. HPLC-MS/MS :

- Column: C18 reverse-phase (2.6 µm, 100 Å).

- Mobile Phase: 0.1% formic acid in water/acetonitrile gradient.

- Detect trinitrophenyl derivatives via MRM transitions (e.g., m/z 293 → 183 for TNBS-lysine) .

NMR Confirmation : - ¹H NMR (D2O): δ 8.9 ppm (aromatic protons), δ 3.2 ppm (CH2 groups in crosslinked adducts) .

Advanced: How does TNBS stability vary under long-term storage, and how can degradation be mitigated?

Q. Stability Profile :

- Aqueous Solutions : Degrade by 15% over 30 days at 4°C; freeze aliquots at -20°C for long-term use .

- Crystalline Form : Stable for >1 year if stored in amber vials with desiccant.

Degradation Products : - Nitroso derivatives (λmax shift to 280 nm) indicate hydrolysis; discard if absorbance ratio (335/280 nm) <5 .

Q. Table 2: Stability of TNBS Under Different Conditions

| Form | Temperature | Degradation Rate | Mitigation Strategy |

|---|---|---|---|

| Aqueous (5% w/v) | 4°C | 0.5%/day | Freeze in aliquots |

| Crystalline | 25°C | <1%/month | Desiccated, light-protected |

Advanced: What novel applications of TNBS are emerging in materials science?

TNBS is explored as a crosslinker for:

- Hydrogel Synthesis : Covalent amine-functionalized polymer networks (e.g., chitosan-TNBS hydrogels for drug delivery).

- Surface Functionalization : Immobilize enzymes on amine-rich substrates via TNBS-mediated Schiff base formation .

Optimization : Adjust TNBS concentration (0.1–1.0 mM) to balance crosslinking density and matrix porosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.